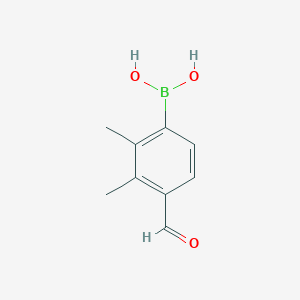

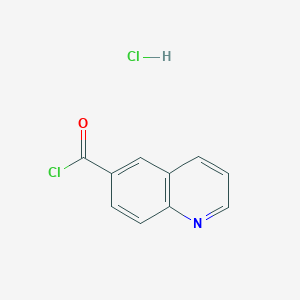

![molecular formula C18H18N2O3 B1343963 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1008796-22-2](/img/structure/B1343963.png)

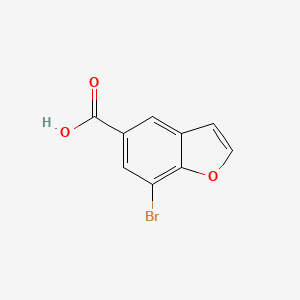

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals and materials .

Aplicaciones Científicas De Investigación

Paliperidone Impurity 03: Scientific Research Applications

Pharmaceutical Product Development: Paliperidone Impurity 03 can be utilized in the early stages of pharmaceutical product development. It aids in understanding the chemical behavior of the active pharmaceutical ingredient (API) and its impurities, which is crucial for developing safe and effective medication.

ANDA and DMF Filing: This compound is valuable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing processes. It helps demonstrate the purity profile of the generic drug product compared to the reference listed drug (RLD).

Quality Control (QC): In QC laboratories, Paliperidone Impurity 03 serves as a reference standard to ensure that the pharmaceutical products meet their specified quality criteria before they are released for public consumption.

Method Validation: It is used in validating analytical methods that determine the presence and concentration of impurities in drug substances and products, ensuring that these methods produce reliable results.

Stability Studies: Stability studies involve testing a drug substance or product to understand better its shelf life and how storage conditions affect its quality. Paliperidone Impurity 03 is used as a reference standard in these studies.

Identification of Unknown Impurities: During the manufacturing process, unknown impurities may arise. Paliperidone Impurity 03 can help identify these impurities through comparative analysis.

Genotoxic Potential Assessment: Assessing the genotoxic potential of pharmaceutical compounds is vital for drug safety. Paliperidone Impurity 03 can be used in studies that evaluate whether a substance has properties that can cause genetic mutations.

Analytical Method Development: This compound is also employed in developing new analytical methods or improving existing ones to detect and quantify impurities in drug substances and products .

Direcciones Futuras

The study of heterocyclic compounds is a vibrant field of research due to their prevalence in a variety of applications, including pharmaceuticals, dyes, and functional materials . Future research on this specific compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , also known as Paliperidone Impurity 03 , are the dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other cognitive functions.

Mode of Action

Paliperidone Impurity 03 interacts with its targets, the D2 and 5HT2A receptors, by acting as an antagonist This antagonism at the D2 and 5HT2A receptors is believed to mediate the compound’s therapeutic activity in conditions like schizophrenia .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors by Paliperidone Impurity 03 affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these changes can lead to alterations in behavior, cognition, and perception.

Pharmacokinetics

The pharmacokinetics of Paliperidone Impurity 03 involve its absorption, distribution, metabolism, and excretion (ADME). A significant portion of its metabolism occurs in the kidneys, secondary to renal clearance and elimination

Result of Action

The molecular and cellular effects of Paliperidone Impurity 03’s action primarily involve changes in neurotransmission due to its antagonism of D2 and 5HT2A receptors . These changes can lead to alterations in various cognitive functions, potentially alleviating symptoms in conditions like schizophrenia.

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDDJMEHBUOGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647861 |

Source

|

| Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

1008796-22-2 |

Source

|

| Record name | 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)